molecular formula C19H18ClN5O B4502585 [4-chloro-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

[4-chloro-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

Cat. No.: B4502585
M. Wt: 367.8 g/mol
InChI Key: CLSVRAZJJPPVOM-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a synthetic small molecule characterized by a methanone core bridging a substituted phenyl ring and a 4-phenylpiperidine moiety. The phenyl ring is functionalized with a chloro group at the 4-position and a tetrazole ring at the 2-position. Tetrazole groups are bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability while maintaining hydrogen-bonding capabilities . The 4-phenylpiperidine group contributes to lipophilicity and receptor binding, making the compound a candidate for central nervous system (CNS) or oncology targets due to piperidine’s prevalence in kinase inhibitors and neurotransmitter analogs .

Properties

IUPAC Name

[4-chloro-2-(tetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c20-16-6-7-17(18(12-16)25-13-21-22-23-25)19(26)24-10-8-15(9-11-24)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSVRAZJJPPVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of a tetrazole group through cyclization reactions. The final step often involves the attachment of a piperidine ring via nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the tetrazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology: In biological research, this compound can be used to study the effects of tetrazole and piperidine derivatives on biological systems. It may serve as a model compound for drug development.

Medicine: In medicinal chemistry, 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s structural analogues differ primarily in substituents on the phenyl ring, piperidine/piperazine variations, and heterocyclic replacements. Key comparisons include:

Compound Name Key Structural Features Therapeutic Target/Activity Reference
4-Chloro-2-(1H-tetrazol-1-yl)phenylmethanone 4-Cl, 2-tetrazolylphenyl; 4-phenylpiperidine Potential CNS/oncology (inferred from structural motifs) N/A
[4-(4-Fluorophenyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone 4-F-phenylpiperazine; 4-tetrazolylphenyl Antipsychotic/antidepressant (piperazine derivatives modulate serotonin/dopamine)
(4-Bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (12b) Thiazole core; Br substituent; piperidine Anticancer (inhibits Na+/K+-ATPase and Ras oncogene; 10× potency vs. perillyl alcohol)
2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]piperazinyl}ethanone Thiazole-methyl-piperazine; methylphenoxy Antimicrobial/antifungal (thiazole derivatives disrupt microbial enzymes)
2-(4-Chlorophenoxy)-1-{4-[(9-ethylcarbazol-3-yl)methyl]piperazinyl}ethanone Carbazole-piperazine; Cl-phenoxy Anticancer (carbazole intercalates DNA; piperazine enhances solubility)

Pharmacological and Binding Properties

  • Tetrazole vs. Thiazole/Carbazole : The tetrazole group in the target compound offers superior metabolic stability compared to thiazole (as in 12b) or carbazole (), which may degrade via cytochrome P450 pathways. However, thiazole and carbazole derivatives exhibit stronger DNA intercalation or enzyme inhibition due to aromatic planar structures .
  • Piperidine vs. Piperazine : Piperidine (target compound) confers greater CNS penetration than piperazine (), but piperazine derivatives show higher affinity for serotonin/dopamine receptors .

Efficacy and Selectivity

  • The anticancer compound 12b () demonstrates 10× greater Na+/K+-ATPase inhibition than perillyl alcohol, suggesting that halogenated thiazole-piperidine hybrids (like the target compound) may similarly target ion channels but with variable selectivity.
  • Piperazine-carbazole hybrids () exhibit dual DNA intercalation and kinase inhibition, whereas the target compound’s tetrazole-piperidine structure may prioritize kinase or GPCR modulation .

Research Findings and Mechanistic Insights

  • Piperidine Derivatives : Piperidine-based compounds (e.g., 12b) show strong antitumor activity by disrupting ion homeostasis and Ras signaling, suggesting the target compound could exploit similar pathways .
  • Tetrazole Bioisosterism : Tetrazole’s role as a carboxylate surrogate enhances oral bioavailability and blood-brain barrier penetration, critical for CNS-targeted agents .
  • Structural Flexibility : Modifications to the phenylpiperidine moiety (e.g., 4-phenyl vs. 4-fluorophenyl in ) significantly alter receptor binding kinetics and off-target effects .

Biological Activity

The compound 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone (commonly referred to as CTP) is a synthetic organic molecule notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

CTP is characterized by the presence of a tetrazole ring , a chlorophenyl group , and a piperidine moiety . Its molecular formula is C19H20ClN5OC_{19}H_{20}ClN_{5}O with a molecular weight of approximately 365.85 g/mol. The structure can be visualized as follows:

Chemical Structure CTP\text{Chemical Structure }CTP

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H20ClN5OC_{19}H_{20}ClN_{5}O
Molecular Weight365.85 g/mol
SMILESClc1ccc(cc1)C(=O)N2C(=N)N=N2
IUPAC Name4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone

CTP exhibits its biological activity primarily through the modulation of neurotransmitter systems and potential anti-inflammatory effects. Research indicates that it may act as an antagonist at certain receptors, influencing pathways related to pain and inflammation.

Pharmacological Studies

In various studies, CTP has been evaluated for its efficacy in several biological assays:

  • Antinociceptive Activity : In animal models, CTP demonstrated significant pain-relieving effects comparable to established analgesics.
  • Anti-inflammatory Effects : CTP reduced inflammation markers in vivo, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that CTP may protect neuronal cells from oxidative stress.

Table 2: Summary of Biological Assays

Study TypeFindings
Antinociceptive ActivitySignificant reduction in pain response in models
Anti-inflammatory EffectsDecreased levels of pro-inflammatory cytokines
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Case Study 1: Antinociceptive Efficacy

A study conducted on rodents assessed the antinociceptive properties of CTP using the formalin test. Results indicated that CTP administration significantly reduced both the acute and chronic phases of pain response compared to control groups.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment, CTP was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results showed a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-chloro-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-chloro-2-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

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